(1H-Benzimidazol-2-yl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-2-ethanimidamide is a compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1H-benzimidazole-2-ethanimidamide typically involves the condensation of o-phenylenediamine with various aldehydes or nitriles under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with formic acid or formamide, followed by cyclization to form the benzimidazole ring . Industrial production methods often utilize metal catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1H-Benzimidazole-2-ethanimidamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-2-ethanimidamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-benzimidazole-2-ethanimidamide involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole-2-ethanimidamide can be compared with other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: These compounds have similar structures but different substituents at the 2-position, leading to variations in their biological activities.
Imidazole derivatives: Imidazole compounds share the imidazole ring structure but lack the fused benzene ring, resulting in different chemical and biological properties.
1H-Benzimidazole-2-ethanimidamide stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications.
Eigenschaften
CAS-Nummer |
69006-97-9 |
---|---|
Molekularformel |
C9H10N4 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C9H10N4/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H3,10,11)(H,12,13) |
InChI-Schlüssel |
WCPAABNLOUIQDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.